

WAY-213613: A Technical Guide to its Glutamate Transporter Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glutamate transporter selectivity profile of **WAY-213613**, a potent, non-substrate inhibitor of the excitatory amino acid transporter 2 (EAAT2).[1][2] This document consolidates key quantitative data, details common experimental methodologies for its characterization, and visualizes its selectivity and relevant experimental workflows.

Core Selectivity Profile: Potent and Preferential Inhibition of EAAT2

WAY-213613 is distinguished by its significant selectivity for the human EAAT2 subtype, also known as glutamate transporter 1 (GLT-1).[1] This transporter is predominantly expressed in glial cells and is responsible for the majority of glutamate uptake in the forebrain.[3] The compound exhibits substantially lower potency against other EAAT subtypes, including EAAT1 and EAAT3. Notably, **WAY-213613** shows no significant activity at ionotropic or metabotropic glutamate receptors, making it a precise tool for studying the specific roles of EAAT2.[1]

Quantitative Inhibitory Activity of WAY-213613

The inhibitory potency of **WAY-213613** has been quantified across various studies, primarily through the determination of IC50 and Ki values. The following tables summarize this data, highlighting the compound's selectivity for EAAT2. It is important to note the variations in reported values across different experimental setups.



Table 1: Inhibitory Potency (IC50) of WAY-213613 at Human EAAT Subtypes

Transporter Subtype	IC50 (nM)	Fold Selectivity vs. EAAT2	Reference
EAAT1	5004	~59x less potent	[4]
EAAT2	85	-	[1][4]
EAAT3	3787	~45x less potent	[4]

Data from studies using human EAAT subtypes expressed in oocytes or other cell lines.

Table 2: Alternative Reported Inhibitory Potencies (IC50) of WAY-213613

Transporter Subtype	IC50 (nM)	Fold Selectivity vs. EAAT2	Reference
EAAT1	0.86	~12x less potent	
EAAT2	0.071	-	
EAAT3	1.9	~27x less potent	
EAAT4	1.5	~21x less potent	

These values, while also cited, represent a significantly higher potency and different selectivity profile. Researchers should consider the specific experimental conditions when interpreting these results.

Table 3: Inhibitory Constant (Ki) of WAY-213613 on Synaptosomal L-[3H]glutamate Uptake

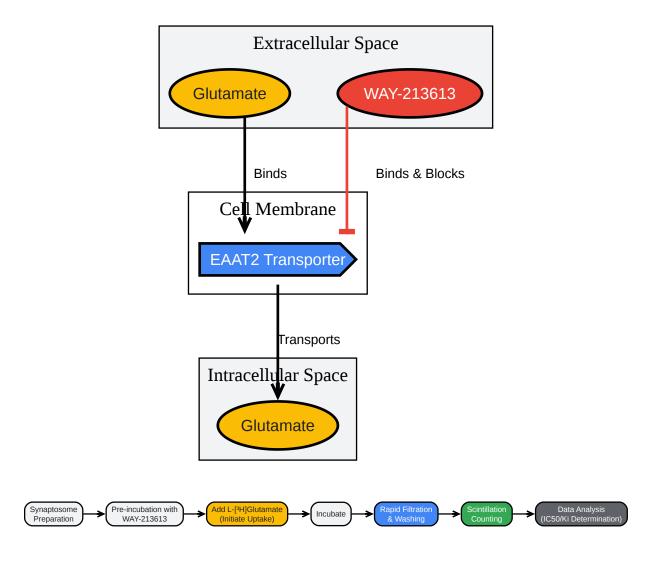
WAY-213613 Concentration	Ki (nM)	Reference
3 nM	15	[4][5]
30 nM	41	[4][5]
300 nM	55	[4][5]



This data suggests a competitive mode of inhibition.[5]

Mechanism of Action

WAY-213613 acts as a non-substrate inhibitor of EAAT2.[1][6] This means that it binds to the transporter but is not transported into the cell itself.[1] Structural studies, including cryo-electron microscopy, have indicated that **WAY-213613** interacts with the glutamate-binding site of EAAT2. This interaction sterically hinders the movement of the HP2 loop, which is a critical step in the glutamate transport cycle, thereby blocking glutamate uptake.[3][7]



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